2-Benzoxazoltiol, 5-fenil-

Descripción general

Descripción

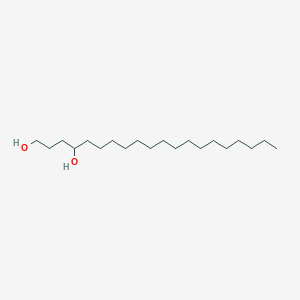

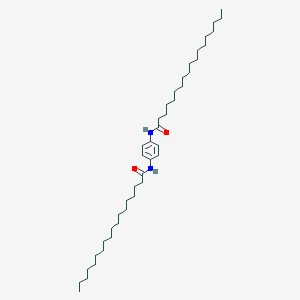

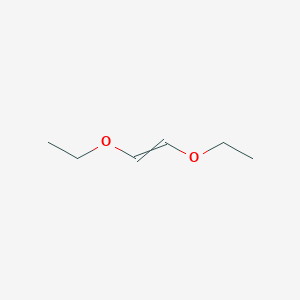

2-Benzoxazolethiol, 5-phenyl- is a useful research compound. Its molecular formula is C13H9NOS and its molecular weight is 227.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Benzoxazolethiol, 5-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93817. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzoxazolethiol, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoxazolethiol, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química orgánica sintética

Benzoxazol es un miembro ingenioso e importante de los heteroarenos que conecta la química orgánica sintética con las áreas medicinal, farmacéutica e industrial . Es una molécula plana bicíclica y es la parte más favorable para los investigadores porque se ha utilizado ampliamente como material de partida para diferentes enfoques mecanicistas en el descubrimiento de fármacos .

Química medicinal

El motivo exhibe una alta posibilidad de amplio alcance de sustrato y funcionalización para ofrecer varias actividades biológicas como antimicrobiana, antifúngica, anticancerígena, antioxidante, antiinflamatoria, etc. .

Aplicaciones farmacéuticas

Benzoxazol se ha utilizado ampliamente en la industria farmacéutica debido a su amplia gama de actividades biológicas. A menudo se utiliza como material de partida para diferentes enfoques mecanicistas en el descubrimiento de fármacos .

Aplicaciones industriales

En el sector industrial, benzoxazol se utiliza debido a su estructura plana y amplio alcance de sustrato. Ofrece una alta posibilidad de funcionalización, lo que lo convierte en un compuesto versátil en diversas aplicaciones industriales .

Metodologías sintéticas

Ha habido un gran auge en la síntesis de benzoxazol a través de diferentes vías. Se ha resumido una variedad de metodologías sintéticas bien organizadas para benzoxazol utilizando 2-aminofenol con aldehídos, cetonas, ácidos, alcoholes, isotiocianatos, ortoésteres y alquinonas en diferentes condiciones de reacción y catalizadores, a saber, nanocatalizadores, catalizadores metálicos y catalizadores de líquido iónico, con otras técnicas misceláneas .

Análisis Bioquímico

Cellular Effects

The cellular effects of 2-Benzoxazolethiol, 5-phenyl- are also not fully known. Benzoxazole derivatives have been shown to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects

Molecular Mechanism

The molecular mechanism of action of 2-Benzoxazolethiol, 5-phenyl- is not well-studied. Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

5-phenyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLMWNVNJBXKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169648 | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17371-99-2 | |

| Record name | 5-Phenyl-2(3H)-benzoxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoxazolinethione, 5-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoxazolethiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid](/img/structure/B103052.png)

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)